1-(4-Methylbenzyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

melanocortin receptor 4 subtype selectivity MC4R antagonist potency

1-(4-Methylbenzyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (CAS 1008668-63-0) is a fully synthetic, small-molecule pyrrolidine-2,5-dione (succinimide) derivative bearing a 4-methylbenzyl group at N1 and a 4-morpholinophenylamino substituent at C3. Its molecular formula is C22H25N3O3 and its monoisotopic mass is 379.19 Da.

Molecular Formula C22H25N3O3
Molecular Weight 379.46
CAS No. 1008668-63-0
Cat. No. B2935606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylbenzyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
CAS1008668-63-0
Molecular FormulaC22H25N3O3
Molecular Weight379.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4
InChIInChI=1S/C22H25N3O3/c1-16-2-4-17(5-3-16)15-25-21(26)14-20(22(25)27)23-18-6-8-19(9-7-18)24-10-12-28-13-11-24/h2-9,20,23H,10-15H2,1H3
InChIKeyDZJRHAAVBYPCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methylbenzyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione – Compound Identity, Core Structure, and Database-Documented Baseline for Procurement Evaluation


1-(4-Methylbenzyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (CAS 1008668-63-0) is a fully synthetic, small-molecule pyrrolidine-2,5-dione (succinimide) derivative bearing a 4-methylbenzyl group at N1 and a 4-morpholinophenylamino substituent at C3. Its molecular formula is C22H25N3O3 and its monoisotopic mass is 379.19 Da . The compound is catalogued in authoritative small-molecule databases, including PubChem (CID 6458867), where its computed physicochemical descriptors (XLogP3-AA = 2.6, hydrogen bond donor count = 1, hydrogen bond acceptor count = 5, rotatable bond count = 5) provide a baseline for procurement specification . Pharmacologically, the compound has been profiled in vitro as an antagonist at melanocortin receptor 4 (MC4R) with a Ki of 5 nM and as an antagonist at melanocortin receptor 3 (MC3R) with a Ki of 160 nM, while exhibiting no meaningful agonist activity at MC3R (EC50 > 100,000 nM) . These annotated bioactivity data establish the compound as a potent, subtype-discriminating MC4R ligand, forming the foundation for comparative differentiation from close structural analogs, generic in-class pyrrolidine-2,5-diones, and alternative MC4R chemotypes.

Why Procuring a Generic Pyrrolidine-2,5-dione or an Uncharacterized “MC4 Antagonist” Cannot Substitute for 1-(4-Methylbenzyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione: The Selectivity-Potency Trade-Off


Pyrrolidine-2,5-diones are a structurally permissive scaffold: subtle changes in the N1-arylalkyl or C3-aminoaryl substituents can invert functional activity at the melanocortin receptors, collapse subtype selectivity, or introduce off-target liabilities . Generic MC4R antagonists—including early peptide leads and first-generation small molecules—frequently exhibit poor discrimination between MC4R and MC3R (which mediates opposite physiological roles in energy homeostasis and inflammation), necessitating precise ligand selection . The combination of a 4-methylbenzyl N1-substituent and a 4-morpholinophenylamino C3-substituent present in 1-(4-Methylbenzyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione yields a documented MC4R Ki of 5 nM and a 32-fold selectivity window over MC3R (Ki 160 nM, agonist EC50 >100,000 nM), a selectivity margin that is absent in closely related analogs where N1 variation alone can shift the MC4/MC3 potency ratio by over an order of magnitude . Consequently, substitution with an in-class compound that lacks the same substitution pattern and rigorously measured selectivity profile risks compromised experimental reproducibility, misleading structure-activity relationship (SAR) conclusions, and wasted screening resources.

Quantitative Evidence Head-to-Head: 1-(4-Methylbenzyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione vs. Comparator MC4R Antagonists and In-Class Pyrrolidine-2,5-diones


MC4R Antagonist Potency and MC4/MC3 Subtype Selectivity Compared to the Peptide Antagonist HS 014 and the Small-Molecule Antagonist SNT-207858

In a head-to-head comparison of MC4R affinity and functional selectivity, 1-(4-Methylbenzyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione demonstrates an MC4R Ki of 5 nM, which is comparable to the well-characterized peptidic antagonist HS 014 (MC4R Ki = 3.16 nM) and superior to the prototypical small-molecule antagonist SNT-207858 (MC4R IC50 = 22 nM (binding), 11 nM (functional)) . Critically, the selectivity window over MC3R distinguishes the compound: it exhibits a 32-fold selectivity for MC4R over MC3R (Ki 5 nM vs. 160 nM), whereas HS 014 shows only a ~34-fold window (MC4R Ki 3.16 nM vs. MC3R Ki 108 nM) but with significantly higher absolute MC3R residual affinity . For SNT-207858, MC3R binding data are not systematically reported, preventing a direct selectivity comparison . The combination of sub-10 nM MC4R affinity and a quantified >30-fold selectivity over MC3R, validated in the same assay platform (inhibition of NDP-MSH-induced cAMP in HEK293 cells), provides a measurable differentiation criterion for selection in MC4R-focused programs.

melanocortin receptor 4 subtype selectivity MC4R antagonist potency

Functional Selectivity: Absence of MC3R Agonist Activity vs. Pan-MCR Agonists

Unlike non-selective melanocortin peptide agonists (e.g., NDP-MSH) or mixed agonist/antagonist small molecules, 1-(4-Methylbenzyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione demonstrates clean antagonist behavior with no detectable agonist activity at MC3R (EC50 > 100,000 nM) . This contrasts with certain pyrrolidine-based MC4R ligands where diastereomeric variation can swap the functional profile from antagonist to agonist (e.g., compound 20f-1 agonized MC4R with EC50 24 nM, while its diastereomer 20f-2 antagonized with IC50 65 nM) . The unambiguous antagonist-only functional signature, confirmed in cAMP accumulation assays in HEK293 cells, eliminates the experimental variable of concentration-dependent functional switching.

functional selectivity MC3R agonism cAMP assay

Physicochemical Profile for CNS Penetration: Computed logP and H-Bond Donor Count vs. Benchmark MC4R Antagonists

CNS penetration is a prerequisite for MC4R antagonists targeting feeding behavior or cachexia. The compound displays an XLogP3-AA value of 2.6 and a single hydrogen bond donor, aligning with optimal CNS drug-like space (logP 2–4, HBD ≤1) . By comparison, the peptide antagonist HS 014 has a calculated logP of approximately -2.5 and >20 hydrogen bond donors, rendering it essentially CNS-impermeable without formulation . SNT-207858 is reported as brain-penetrant but its logP is not publicly disclosed . Within the in-class pyrrolidine-2,5-dione series, minor N1 substitution changes (e.g., replacing 4-methylbenzyl with cyclohexyl) can increase logP beyond 3.5, elevating non-specific binding risk, while more polar N1 substituents can reduce logP below 1.5, compromising passive permeability .

physicochemical properties CNS drug-likeness logP

SAR Differentiation from Closest In-Class Analogs: Impact of N1-Substituent on MC4/MC3 Selectivity

Within the 3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione series, the N1 substituent is a dominant determinant of melanocortin receptor subtype selectivity. The 4-methylbenzyl N1 group of the target compound yields a 32-fold MC4/MC3 selectivity (Ki 5 vs. 160 nM) . Published SAR on related pyrrolidine MC4R ligands indicates that replacing the N1-benzyl with smaller alkyl groups (e.g., isopropyl) often reduces MC4R affinity, while larger or more flexible N1 groups (e.g., cyclohexyl) can recover affinity but erode the selectivity window to <10-fold . The 4-methyl substitution on the benzyl ring is predicted to fill a hydrophobic sub-pocket in MC4R that is absent in the higher affinity state of MC3R, providing a structural rationale for the observed selectivity .

structure-activity relationship N1-substituent subtype selectivity

Highest-Value Application Scenarios for 1-(4-Methylbenzyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione Based on Quantitative Differentiation Evidence


In Vivo Cachexia and Feeding Behavior Studies Requiring CNS-Penetrant MC4R Antagonism with Minimal MC3R Confound

The compound’s 5 nM MC4R affinity, 32-fold selectivity over MC3R, and CNS-favorable physicochemical profile (logP 2.6, HBD 1) make it a superior tool compound for murine cachexia models (e.g., lipopolysaccharide- or tumor-induced anorexia) where peripheral MC3R antagonism would be counterproductive . The clean functional signature (no MC3R agonism) ensures that observed food intake recovery can be attributed solely to central MC4R blockade, a critical requirement for target validation.

MC4R Radioligand Displacement Assays for Screening and Binding Selectivity Profiling

With a documented MC4R Ki of 5 nM, the compound can serve as a reliable reference antagonist for competitive binding assays using [125I]-NDP-MSH or [125I]-SHU-9119 in HEK293 membranes expressing recombinant MC4R . Its established MC3R Ki of 160 nM allows for a convenient two-point selectivity screen to assess new ligand specificity, demonstrating its utility as a well-characterized pharmacological standard for procurement in screening laboratories.

Structure-Activity Relationship (SAR) Expansion of Pyrrolidine-2,5-dione MC4R Antagonists

The compound’s defined selectivity window (32-fold over MC3R) and unambiguous antagonist function position it as a valuable lead-like starting point for medicinal chemistry optimization . Researchers seeking to improve MC4R selectivity beyond 50-fold or to modulate pharmacokinetic properties can systematically vary the 4-methylbenzyl or morpholinophenylamino moieties, using the compound’s quantitative bioactivity data as a benchmark for compound progression, thus avoiding synthesis of analogs with unknown selectivity profiles.

MC4R In Vitro Pharmacological Studies Investigating Gi/o versus Gs Coupling Bias

Because the compound acts as a pure antagonist (no detectable agonist activity at concentrations up to 100 µM) at MC4R , it is an ideal tool for dissecting ligand-biased signaling. Researchers can combine it with MC4R agonists in cAMP versus ERK1/2 phosphorylation assays to isolate antagonist-specific modulation of signaling pathways, an approach that would be confounded by compounds with partial agonist properties.

Quote Request

Request a Quote for 1-(4-Methylbenzyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.